INCB050465 -

INCB050465

Catalog Number: EVT-1533831
CAS Number:
Molecular Formula: C20H16FN7OS
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
INCB050465 is a novel PI3Kδ inhibitor which synergizes with PIM protein kinase inhibition to cause tumor regression in a model of DLBCL. INCB050465 inhibits PI3Kδ (IC50 = 1 nM at 1 mM ATP) with approximately 20,000-fold selectivity for PI3Kα, PI3Kβ, PI3Kγ and 57 other kinases. INCB050465 demonstrates potent activity with IC50 values ranging from 0.2 to 2 nM. In addition, INCB050465 blocks the proliferation of several DLBCL and MCL cell lines in vitro (EC50 < 10 nM) and can slow tumor growth in the Pfeiffer model of DLBCL in vivo.
Overview

INCB050465, also known as Parsaclisib, is a next-generation inhibitor specifically targeting phosphoinositide 3-kinase delta (PI3Kδ). This compound has been developed through a focused medicinal chemistry effort aimed at creating a structurally diverse candidate that exhibits high selectivity and potency against PI3Kδ, distinguishing it from other inhibitors such as idelalisib and duvelisib. Parsaclisib has demonstrated promising pharmacokinetic and pharmacodynamic profiles in various preclinical and clinical studies, particularly in the treatment of hematological malignancies like mantle cell lymphoma and diffuse large B-cell lymphoma .

Source and Classification

Parsaclisib is classified as a small molecule drug and falls under the category of targeted therapies for cancer treatment. It functions by inhibiting the PI3Kδ pathway, which plays a crucial role in cell proliferation, survival, and metabolism. This pathway is often dysregulated in various cancers, making it a significant target for therapeutic intervention .

Synthesis Analysis

Methods

The synthesis of Parsaclisib involves several key steps that emphasize the construction of its unique pyrazolopyrimidine core. The synthetic route has been optimized to yield high purity and potency. A notable method includes a three-component reaction that allows for the efficient formation of N3,N4-disubstituted 3,4-diaminopyrazolo[3,4-d]pyrimidines, which are integral to its structure .

Technical Details

The synthesis typically starts with commercially available starting materials, undergoing various transformations such as cyclization and functional group modifications to achieve the desired pyrazolopyrimidine scaffold. The final compound is purified using techniques like high-performance liquid chromatography (HPLC) to ensure drug-like properties suitable for clinical applications .

Molecular Structure Analysis

Structure

The molecular structure of Parsaclisib features a pyrazolopyrimidine core with specific substituents that enhance its binding affinity to PI3Kδ. The structural formula can be represented as follows:

C18H19N5O\text{C}_{18}\text{H}_{19}\text{N}_{5}\text{O}

Data

  • Molecular Weight: Approximately 325.38 g/mol
  • Chemical Formula: C18H19N5O
  • Structural Characteristics: The compound contains multiple functional groups that contribute to its pharmacological activity and solubility properties .
Chemical Reactions Analysis

Reactions

Parsaclisib undergoes specific chemical reactions during its synthesis and metabolism. Key reactions include:

  • Cyclization Reactions: Formation of the pyrazolopyrimidine ring system.
  • Substitution Reactions: Modifications at various positions on the ring to enhance selectivity and potency.

Technical Details

These reactions are carefully controlled to optimize yield and minimize by-products, ensuring that the final product meets stringent pharmaceutical standards for efficacy and safety .

Mechanism of Action

Parsaclisib exerts its therapeutic effects primarily through the inhibition of the PI3Kδ enzyme. By blocking this pathway, it disrupts signaling mechanisms that lead to cancer cell survival and proliferation.

Process

  1. Binding: Parsaclisib binds selectively to the ATP-binding site of PI3Kδ.
  2. Inhibition: This binding prevents the phosphorylation of downstream targets involved in cell growth and survival.
  3. Cellular Effects: The inhibition leads to reduced proliferation of malignant cells, promoting apoptosis in cancerous tissues .

Data

In vitro studies have shown IC50 values (the concentration required to inhibit 50% of enzyme activity) in the nanomolar range, demonstrating high potency against PI3Kδ compared to other isoforms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and has good solubility in physiological pH conditions.

Chemical Properties

  • Stability: Exhibits stability under various conditions pertinent to drug formulation.
  • pKa: The compound has specific pKa values that influence its ionization state at physiological pH, impacting absorption and distribution.

Relevant analyses indicate favorable pharmacokinetic properties conducive for oral administration .

Applications

Parsaclisib is primarily investigated for its applications in oncology, particularly for:

  • Treatment of Hematological Malignancies: Clinical trials are underway evaluating its efficacy in conditions such as mantle cell lymphoma and diffuse large B-cell lymphoma.
  • Potential Use in Autoimmune Disorders: Ongoing studies are exploring its effects in conditions like Sjögren's syndrome, highlighting its versatility beyond oncology .

Properties

Product Name

INCB050465

Molecular Formula

C20H16FN7OS

SMILES

Unknown

Synonyms

INCB050465; INCB-050465; INCB 050465.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.